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Compound of Interest

Compound Name: 3,5-Dichloro-4-methylpyridine

Cat. No.: B009390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the synthesis of 3,5-dichloro-4-methylpyridine
from 3,5-dichloropyridine. The described method involves the lithiation of 3,5-dichloropyridine

followed by quenching with an electrophilic methyl source. This application note includes a

step-by-step experimental procedure, a summary of quantitative data, and a visual

representation of the experimental workflow.

Introduction
3,5-Dichloro-4-methylpyridine is a valuable building block in medicinal chemistry and

materials science. The introduction of a methyl group at the 4-position of the 3,5-

dichloropyridine scaffold can significantly alter the molecule's biological activity and physical

properties. This protocol details a reliable method for this transformation, which is crucial for the

development of novel pharmaceuticals and functional materials. The synthesis proceeds via a

directed ortho-metalation pathway, where a strong base is used to deprotonate the 4-position of

3,5-dichloropyridine, followed by methylation.

Key Experiment: Synthesis of 3,5-Dichloro-4-
methylpyridine
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The following protocol is adapted from established literature procedures for the methylation of

3,5-dichloropyridine.[1]

Experimental Protocol
Preparation of Lithium Diisopropylamide (LDA):

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

thermometer, and a nitrogen inlet, dissolve diisopropylamine (70 mL, 500 mmol) in dry

tetrahydrofuran (THF, 500 mL).

Cool the solution to -10°C using an appropriate cooling bath (e.g., ice-salt bath).

Slowly add n-butyl lithium (2.5 M in hexane, 210 mL, 525 mmol) dropwise to the stirred

solution, maintaining the temperature below -5°C.

Stir the resulting mixture at -10°C for 30 minutes to ensure complete formation of LDA.

Lithiation of 3,5-Dichloropyridine:

Cool the freshly prepared LDA solution to -20°C.

In a separate flask, dissolve 3,5-dichloropyridine (66.6 g, 450 mmol) in dry THF (200 mL).

Add the 3,5-dichloropyridine solution dropwise to the LDA solution, maintaining the internal

temperature at or below -15°C.

After the addition is complete, stir the reaction mixture at -10°C for 30 minutes.

Methylation:

Cool the reaction mixture to -70°C using a dry ice/acetone bath.

In a separate flask, dissolve iodomethane (50 mL, 1.6 mol) in dry THF (100 mL).[2]

Add the iodomethane solution dropwise to the reaction mixture at -70°C.

After the addition, allow the reaction mixture to slowly warm to room temperature and stir

overnight.
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Work-up and Purification:

Quench the reaction by carefully adding water (100 mL).

Extract the aqueous layer with diethyl ether (3 x 100 mL).

Combine the organic layers and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the organic phase under reduced pressure.

The crude product is purified by recrystallization twice from aqueous ethanol, followed by

a final recrystallization from hexane.

Quantitative Data Summary
Parameter Value Reference

Starting Material 3,5-Dichloropyridine [1]

Product 3,5-Dichloro-4-methylpyridine [1]

Yield 68% (49.9 g, 306 mmol) [1]

Appearance White solid [1]

Melting Point 49 °C [1]

Boiling Point 125-127 °C @ 74 Torr [1]

Experimental Workflow
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Caption: Synthetic workflow for the preparation of 3,5-dichloro-4-methylpyridine.

Safety Precautions
n-Butyl lithium is a pyrophoric liquid and should be handled with extreme care under an inert

atmosphere.

Iodomethane is toxic and a suspected carcinogen; handle in a well-ventilated fume hood.

All glassware should be thoroughly dried to prevent quenching of the organolithium reagents.

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and

gloves, should be worn at all times.
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The protocol described provides an effective method for the synthesis of 3,5-dichloro-4-
methylpyridine from 3,5-dichloropyridine with a good yield. This procedure is a valuable tool

for researchers engaged in the synthesis of pyridine-based compounds for various applications

in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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